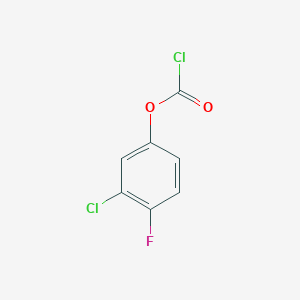

3-Chloro-4-fluorophenyl chloroformate

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C7H3Cl2FO2 |

|---|---|

Peso molecular |

209.00 g/mol |

Nombre IUPAC |

(3-chloro-4-fluorophenyl) carbonochloridate |

InChI |

InChI=1S/C7H3Cl2FO2/c8-5-3-4(12-7(9)11)1-2-6(5)10/h1-3H |

Clave InChI |

PBLPIIJCXIHCRC-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=C(C=C1OC(=O)Cl)Cl)F |

Origen del producto |

United States |

Technical Whitepaper: Structural Elucidation and Synthetic Utility of 3-Chloro-4-fluorophenyl Chloroformate

Executive Summary

In modern drug development and complex organic synthesis, aryl chloroformates serve as indispensable electrophilic building blocks. They are primarily deployed for the installation of robust protecting groups, the synthesis of asymmetric ureas, and the generation of active carbonates. 3-Chloro-4-fluorophenyl chloroformate (CAS: 1533976-74-7) represents a highly specialized, next-generation reagent within this class. By strategically incorporating orthogonal halogen substituents (chlorine and fluorine) onto the phenyl ring, chemists can finely tune the electronic microenvironment of the chloroformate moiety. This whitepaper provides an in-depth analysis of its structural properties, mechanistic advantages, and a validated protocol for its application in carbamate synthesis.

Physicochemical Profiling & Structural Data

To establish a rigorous foundation for experimental design, the physicochemical and structural parameters of 3-Chloro-4-fluorophenyl chloroformate are summarized below. The molecular weight is strictly calculated based on the molecular formula C7H3Cl2FO2 .

| Parameter | Value |

| Chemical Name | 3-Chloro-4-fluorophenyl chloroformate |

| CAS Registry Number | 1533976-74-7 |

| Molecular Formula | C7H3Cl2FO2 |

| Molecular Weight | 209.00 g/mol |

| SMILES String | O=C(Cl)OC1=CC=C(F)C(Cl)=C1 |

| InChI Code | 1S/C7H3Cl2FO2/c8-5-3-4(12-7(9)11)1-2-6(5)10/h1-3H |

| MDL Number | MFCD24141196 |

Data supported by authoritative chemical databases including and 1[1].

Mechanistic Causality: The Halogen Effect

As an Application Scientist, selecting 3-chloro-4-fluorophenyl chloroformate over a standard unsubstituted phenyl chloroformate is an exercise in tuning electronic causality. The dual-halogen substitution drives two critical mechanistic advantages:

-

Electrophilic Activation: The strong inductive electron-withdrawing effect (-I) of the 3-chloro and 4-fluoro groups decreases the electron density on the bridging phenyl oxygen. This reduces the resonance donation of the oxygen's lone pair into the adjacent carbonyl group, rendering the carbonyl carbon significantly more electrophilic. Consequently, it exhibits superior reactivity toward sterically hindered or electronically deactivated nucleophiles.

-

Leaving Group Thermodynamics: In multi-step syntheses (e.g., asymmetric urea formation), the intermediate carbamate must undergo a second nucleophilic attack. The 3-chloro-4-fluorophenoxide anion is an exceptional leaving group. The negative charge generated during elimination is highly stabilized by the combined inductive withdrawal of the halogens, lowering the transition state energy compared to standard phenoxide leaving groups.

Reaction Pathway Visualization

The following logical workflow illustrates the nucleophilic acyl substitution pathway, highlighting the transition from raw materials to the stable carbamate intermediate.

Workflow of nucleophilic acyl substitution yielding a stable carbamate intermediate.

Experimental Protocol: Synthesis of an Active Carbamate

This protocol describes a self-validating system for the reaction of 3-chloro-4-fluorophenyl chloroformate with a primary amine.

Objective: To synthesize an isolable 3-chloro-4-fluorophenyl carbamate while suppressing symmetric urea byproduct formation.

Step-by-Step Methodology:

-

System Preparation & Purging: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge the vessel with argon for 15 minutes.

-

Causality: Chloroformates are acutely sensitive to moisture. Trace water causes rapid hydrolysis into 3-chloro-4-fluorophenol, hydrochloric acid, and carbon dioxide, which degrades reaction stoichiometry and introduces phenolic impurities.

-

-

Nucleophile Solubilization: Dissolve the primary amine (1.0 mmol, 1.0 eq) in 10 mL of anhydrous dichloromethane (DCM). Add N,N-Diisopropylethylamine (DIPEA) (1.2 mmol, 1.2 eq) to the solution.

-

Causality: DIPEA acts as a non-nucleophilic base. It is sterically hindered, preventing it from attacking the electrophile, while efficiently scavenging the HCl byproduct to maintain the nucleophilicity of the primary amine.

-

-

Electrophile Addition (Validation Checkpoint 1): Cool the mixture to 0 °C using an ice-water bath. Dissolve 3-chloro-4-fluorophenyl chloroformate (1.05 mmol, 1.05 eq) in 2 mL of anhydrous DCM and add the solution dropwise over 10 minutes.

-

Causality: Dropwise addition at 0 °C kinetically controls the highly exothermic acyl substitution. This prevents the newly formed carbamate from over-reacting with a second amine molecule.

-

-

Reaction Monitoring (Validation Checkpoint 2): Remove the ice bath and allow the reaction to warm to ambient temperature. Stir for 2 hours. Monitor the reaction via TLC (Hexanes/Ethyl Acetate) or LC-MS.

-

Validation: The complete consumption of the amine starting material and the appearance of a distinct, higher-molecular-weight carbamate mass peak confirm successful conversion.

-

-

Quenching & Biphasic Workup: Quench the reaction by adding 10 mL of saturated aqueous NH4Cl . Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 10 mL).

-

Causality: NH4Cl provides a mild proton source to safely quench any trace unreacted chloroformate without triggering violent exothermic degradation.

-

-

Self-Purifying Washes: Wash the combined organic layers with cold 1M HCl (10 mL), followed by saturated aqueous NaCl (brine, 10 mL).

-

Validation: The 1M HCl wash selectively protonates unreacted DIPEA and any residual amine, partitioning them entirely into the aqueous waste. The organic layer is now self-purified, containing exclusively the neutral carbamate product.

-

-

Isolation: Dry the organic phase over anhydrous Na2SO4 , filter, and concentrate under reduced pressure to afford the purified 3-chloro-4-fluorophenyl carbamate.

References

Sources

An In-depth Technical Guide to 3-Chloro-4-fluorophenyl chloroformate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-fluorophenyl chloroformate is a highly reactive chemical intermediate of significant interest in the fields of pharmaceutical and agrochemical research and development. Its molecular structure, featuring a reactive chloroformate group attached to a halogenated phenyl ring, makes it a valuable reagent for the introduction of the 3-chloro-4-fluorophenyl moiety into a variety of organic molecules. This functional group is a key pharmacophore in a range of biologically active compounds, influencing properties such as metabolic stability, binding affinity, and lipophilicity. This guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and applications of 3-Chloro-4-fluorophenyl chloroformate, with a focus on its utility in drug discovery.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 1533976-74-7 | [1] |

| Molecular Formula | C₇H₃Cl₂FO₂ | [1] |

| Molecular Weight | 209.00 g/mol | [1] |

| Appearance | Predicted to be a colorless to light yellow liquid | N/A |

| Boiling Point | No data available | [1] |

| Melting Point | Not applicable (predicted liquid at room temperature) | N/A |

| Density | Estimated to be around 1.4 - 1.5 g/cm³ at 25°C | N/A |

| Solubility | Expected to be soluble in aprotic organic solvents such as dichloromethane, tetrahydrofuran, and toluene. It will react with protic solvents like water and alcohols. | N/A |

Spectroscopic Characterization

While experimental spectra for 3-Chloro-4-fluorophenyl chloroformate are not widely published, its key spectroscopic features can be predicted based on the analysis of its structural components and data from similar molecules.

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show three aromatic protons with complex splitting patterns due to proton-proton and proton-fluorine coupling. The chemical shifts (δ) in CDCl₃ are predicted to be in the range of 7.0-7.5 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display signals for the seven carbon atoms. The carbonyl carbon of the chloroformate group is expected to appear significantly downfield (around 150-160 ppm). The aromatic carbons will show signals in the range of 115-160 ppm, with their chemical shifts influenced by the chlorine and fluorine substituents.

IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the C=O stretching vibration of the chloroformate group, typically in the region of 1770-1800 cm⁻¹. Other significant bands will include C-O stretching, C-Cl stretching, and C-F stretching vibrations, as well as absorptions characteristic of the aromatic ring.

MS (Mass Spectrometry): In the mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 208, with a characteristic isotopic pattern for the two chlorine atoms ([M]⁺, [M+2]⁺, and [M+4]⁺ peaks). Common fragmentation pathways would involve the loss of the chlorine radical from the chloroformate group and cleavage of the ester bond.

Synthesis of 3-Chloro-4-fluorophenyl chloroformate

The most common and industrially relevant method for the synthesis of aryl chloroformates is the reaction of the corresponding phenol with phosgene or a phosgene equivalent like triphosgene.[2][3][4][5][6]

Reaction Scheme:

Caption: Synthesis of 3-Chloro-4-fluorophenyl chloroformate.

Experimental Protocol: Synthesis from 3-Chloro-4-fluorophenol

-

Materials:

-

Procedure:

-

In a reaction vessel equipped with a stirrer, dropping funnel, and a system for neutralizing acidic gases, dissolve 3-Chloro-4-fluorophenol in an anhydrous aprotic solvent under an inert atmosphere.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of phosgene or triphosgene in the same solvent to the cooled phenol solution while stirring vigorously.

-

After the addition is complete, slowly add the base dropwise, maintaining the low temperature. The base acts as a scavenger for the hydrochloric acid byproduct.[5]

-

Allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).

-

The reaction mixture is then washed with dilute acid and water to remove the base and its salt.

-

The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) and the solvent is removed under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield pure 3-Chloro-4-fluorophenyl chloroformate.

-

Reactivity and Applications in Drug Development

The high reactivity of the chloroformate group makes 3-Chloro-4-fluorophenyl chloroformate a versatile reagent in organic synthesis. Its primary application lies in the formation of carbamates, carbonates, and other derivatives.

Carbamate Formation:

The reaction with primary or secondary amines is a cornerstone of its utility, leading to the formation of carbamates.[8][9][10] This reaction is fundamental in drug design, where the carbamate linkage can serve as a stable bioisostere for an amide bond, be part of a pharmacophore, or be used in prodrug strategies.[8]

Caption: Carbamate synthesis using 3-Chloro-4-fluorophenyl chloroformate.

The Role of the 3-Chloro-4-fluorophenyl Moiety:

The presence of both chlorine and fluorine atoms on the phenyl ring is a common strategy in medicinal chemistry.[11][12][13][14] These halogens can significantly modulate the physicochemical properties of a drug molecule:

-

Increased Lipophilicity: The introduction of halogens generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

-

Metabolic Stability: The C-F bond is particularly strong and can block sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug.

-

Enhanced Binding Affinity: The electronegative fluorine and chlorine atoms can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, leading to improved binding affinity and potency.

Molecules containing the 3-chloro-4-fluorophenyl group have been investigated for a wide range of therapeutic applications, including as anticancer and antiangiogenic agents.[11]

Experimental Protocol: General Procedure for Carbamate Synthesis

-

Materials:

-

Procedure:

-

Dissolve the amine in the chosen anhydrous solvent in a reaction flask under an inert atmosphere.

-

If an acid scavenger is required, add the base to the amine solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of 3-Chloro-4-fluorophenyl chloroformate in the same solvent dropwise to the stirred amine solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Quench the reaction with water or a saturated aqueous solution of NaHCO₃.

-

Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over an anhydrous salt, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired carbamate.

-

Safety and Handling

3-Chloro-4-fluorophenyl chloroformate is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazard Pictograms: GHS05 (Corrosion), GHS06 (Skull and crossbones), GHS08 (Health Hazard)

-

Hazard Statements:

-

Causes severe skin burns and eye damage.

-

Fatal if inhaled.

-

May cause respiratory irritation.

-

Harmful if swallowed.

-

Reacts with water, liberating toxic gas.

-

-

Precautionary Statements:

-

Do not breathe mist/vapors/spray.

-

Wear protective gloves/protective clothing/eye protection/face protection.

-

Use only outdoors or in a well-ventilated area.

-

In case of inadequate ventilation wear respiratory protection.

-

IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

-

IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

3-Chloro-4-fluorophenyl chloroformate is a valuable and highly reactive building block for the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its ability to readily form carbamates and introduce the functionally important 3-chloro-4-fluorophenyl moiety makes it a key tool for medicinal chemists. While a lack of readily available experimental physical data presents a challenge, its chemical properties and reactivity are well-understood based on the principles of chloroformate chemistry. Proper handling and adherence to safety protocols are essential when working with this potent reagent. The continued exploration of its applications is likely to lead to the discovery of new and improved therapeutic agents.

References

-

Jacquemard, U., et al. (2004). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. Molecules, 9(5), 334-343. [Link]

- Google Patents. (1984).

- Google Patents. (1993).

- Google Patents. (2005).

-

Justia Patents. (2005). Process for preparing alkyl/aryl chloroformates. [Link]

-

ScienceMadness Discussion Board. (2010). Carbamate Synthesis. [Link]

-

PubChem. 3-Chloro-4-fluorophenol. National Center for Biotechnology Information. [Link]

-

PubMed. (2015). Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one Derivatives as Anticancer, Antiangiogenic, and Antioxidant Agents. [Link]

-

PubChem. N-(3-chloro-4-fluorophenyl)-4-fluoro-3,5-dimethylbenzenesulfonamide. National Center for Biotechnology Information. [Link]

-

ResearchGate. (2011). Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. [Link]

-

PMC. (2020). A decade review of triphosgene and its applications in organic reactions. [Link]

-

ResearchGate. (2025). High-Yield Synthesis of N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine. [Link]

Sources

- 1. 1533976-74-7|3-Chloro-4-fluorophenyl chloroformate|BLD Pharm [bldpharm.com]

- 2. EP0121532A1 - Production of phenyl carbamates - Google Patents [patents.google.com]

- 3. US6919471B2 - Process for preparing alkyl/aryl chloroformates - Google Patents [patents.google.com]

- 4. patents.justia.com [patents.justia.com]

- 5. Phenyl chloroformate synthesis - chemicalbook [chemicalbook.com]

- 6. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-Chloro-4-fluorophenol | C6H4ClFO | CID 75790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one Derivatives as Anticancer, Antiangiogenic, and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. N-(3-chloro-4-fluorophenyl)-4-fluoro-3,5-dimethylbenzenesulfonamide | C14H12ClF2NO2S | CID 2805068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Mechanism of action of 3-Chloro-4-fluorophenyl chloroformate in organic synthesis

Mechanism of Action and Synthetic Utility of 3-Chloro-4-fluorophenyl Chloroformate in Organic Synthesis

Executive Summary

Chloroformates ( ROCOCl ) are a class of highly reactive organic compounds that serve as indispensable electrophilic reagents in modern organic synthesis, primarily utilized for the introduction of alkoxycarbonyl or aryloxycarbonyl groups[1]. Among these, 3-Chloro-4-fluorophenyl chloroformate (CAS: 1533976-74-7) represents a specialized, highly activated aryl chloroformate. Designed for advanced synthetic applications, its unique halogenation pattern significantly alters the electronic landscape of the carbonyl center, making it an exceptionally potent reagent for carbamate formation, carbonate synthesis, and carboxylic acid activation.

This technical guide explores the mechanistic causality, electronic profiling, and field-proven experimental protocols associated with 3-chloro-4-fluorophenyl chloroformate, providing a self-validating framework for researchers in drug development and synthetic chemistry.

Electronic and Structural Profiling

The utility of any specific chloroformate is dictated by its physical and chemical properties, specifically the electrophilicity of its carbonyl carbon and the stability of its leaving groups[1].

In 3-chloro-4-fluorophenyl chloroformate, the phenyl ring is substituted with two strongly electron-withdrawing groups (EWGs): a chlorine atom at the meta (3-) position and a fluorine atom at the para (4-) position.

-

Inductive Effect (-I): Both halogens exert a strong electron-withdrawing inductive effect through the σ -bond framework. This pulls electron density away from the phenoxy oxygen, which in turn withdraws electron density from the carbonyl carbon, drastically lowering its Lowest Unoccupied Molecular Orbital (LUMO).

-

Leaving Group Ability: The thermodynamic stability of the leaving group is inversely proportional to the pKa of its conjugate acid. The pKa of 3-chloro-4-fluorophenol is 8.96, which is significantly more acidic than unsubstituted phenol (pKa 9.95)[2]. This indicates that the 3-chloro-4-fluorophenoxide anion is a highly stable, superior leaving group compared to standard phenoxide.

Table 1: Comparative Properties of Aryl Leaving Groups

| Leaving Group Precursor | pKa (H₂O, 25 °C) | Primary Electronic Effect | Relative Electrophilicity of Carbonyl | Leaving Group Ability |

| Phenol | 9.95 | None | Baseline | Moderate |

| 3-Chloro-4-fluorophenol | 8.96 | Strong Inductive (-I) | High | High |

| 4-Nitrophenol | 7.15 | Strong Mesomeric (-M) | Very High (Prone to hydrolysis) | Very High |

Data synthesized from standard pKa tables for halogenated phenols[2].

Core Mechanism of Action: Nucleophilic Acyl Substitution

The reaction of 3-chloro-4-fluorophenyl chloroformate with nucleophiles (such as amines, alcohols, or thiols) proceeds universally via a bimolecular Nucleophilic Acyl Substitution (Addition-Elimination) mechanism[3].

-

Addition (Nucleophilic Attack): The nucleophile's lone pair attacks the highly electrophilic carbonyl carbon. The π -bond of the carbonyl group breaks, pushing electron density onto the oxygen atom to form a negatively charged, high-energy tetrahedral intermediate .

-

Elimination (Collapse): The tetrahedral intermediate is unstable. The oxygen lone pair pushes back down to reform the carbonyl π -bond. Because the chloride ion ( Cl− ) is a weaker base and a better leaving group than the 3-chloro-4-fluorophenoxide anion, the carbon-chlorine bond breaks first, expelling Cl− and forming an activated aryl carbamate or carbonate[1].

-

Secondary Substitution (Optional): If the reagent is being used to form a mixed anhydride or an unsymmetrical urea, the newly formed 3-chloro-4-fluorophenoxy group can act as a secondary leaving group upon attack by a second nucleophile.

Caption: Nucleophilic addition-elimination mechanism of 3-chloro-4-fluorophenyl chloroformate.

Experimental Methodologies & Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality behind each reagent choice and environmental condition is explicitly defined.

Protocol A: Synthesis of Carbamates (Amine Derivatization)

Phenyl chloroformates are highly effective reagents for the synthesis of carbamates from primary and secondary amines[4]. The use of 3-chloro-4-fluorophenyl chloroformate accelerates this process, particularly for sterically hindered amines.

Step-by-Step Methodology:

-

Preparation: Dissolve the target amine (1.0 equiv) in an anhydrous, aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF). Causality: Aprotic solvents prevent competitive solvolysis (hydrolysis) of the highly reactive chloroformate.

-

Base Addition: Add a non-nucleophilic tertiary amine base, such as N,N -Diisopropylethylamine (DIPEA) or Pyridine (1.2–1.5 equiv). Causality: The base acts as an acid scavenger to neutralize the HCl byproduct. DIPEA is preferred over Triethylamine (TEA) as its steric bulk prevents the formation of unreactive quaternary ammonium salts with the chloroformate.

-

Temperature Control: Cool the reaction mixture to 0 °C using an ice bath. Causality: The addition-elimination reaction is highly exothermic. Low temperatures suppress side reactions, such as the formation of symmetrical ureas.

-

Reagent Addition: Add 3-chloro-4-fluorophenyl chloroformate (1.05 equiv) dropwise over 15 minutes.

-

Propagation & Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Self-Validation: Monitor the disappearance of the starting amine via LC-MS or TLC.

-

Quenching: Once complete, quench the reaction with saturated aqueous NaHCO3 . Causality: The mild aqueous base destroys any residual unreacted chloroformate, converting it to the corresponding water-soluble phenol and CO2 gas.

-

Isolation: Extract the aqueous layer with DCM. Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.

Caption: Step-by-step experimental workflow for carbamate synthesis using aryl chloroformates.

Applications in Medicinal Chemistry and Drug Development

The carbamate functional group is a cornerstone in modern drug design, serving as a bioisostere for amide bonds to enhance metabolic stability against proteases, and acting as a critical linkage in prodrug synthesis[4].

When 3-chloro-4-fluorophenyl chloroformate is utilized, the resulting 3-chloro-4-fluorophenyl carbamate can serve two distinct purposes:

-

As a Stable Pharmacophore: If the aryl group is retained in the final Active Pharmaceutical Ingredient (API), the fluorine atom provides a metabolic shield (preventing cytochrome P450 oxidation at that position) and enhances the molecule's lipophilicity, improving blood-brain barrier (BBB) penetration. Furthermore, the 19F nucleus provides an excellent handle for monitoring drug-target interactions via 19F NMR spectroscopy.

-

As an Activated Intermediate: In the synthesis of complex unsymmetrical ureas or complex prodrugs, the 3-chloro-4-fluorophenoxy moiety acts as an exceptional leaving group. A subsequent reaction with a different amine or alcohol will displace the 3-chloro-4-fluorophenol, yielding the desired unsymmetrical linkage with high atom economy and minimal thermal degradation.

References

-

Stenutz, R. "pKa values - Tables for Chemistry." Stenutz.eu, Accessed 2026. [Link]

-

Colomer, I., et al. "HFIP in Organic Synthesis." Chemical Reviews, ACS Publications, 2022.[Link]

Sources

Toxicity data and safety data sheet (SDS) for 3-Chloro-4-fluorophenyl chloroformate

An In-Depth Technical Guide to the Toxicity and Safe Handling of 3-Chloro-4-fluorophenyl chloroformate

Introduction: Understanding the Hazard Profile

3-Chloro-4-fluorophenyl chloroformate is a reactive chemical intermediate, likely utilized in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. Its structure combines a halogenated aromatic ring with a highly reactive chloroformate functional group. This combination dictates its toxicological profile, which is anticipated to be dominated by the reactivity of the chloroformate moiety.

Chloroformates are known to be potent irritants and corrosive agents due to their reaction with water (including moisture in the air and biological tissues), which generates hydrochloric acid and the corresponding alcohol or phenol.[2] Therefore, the primary hazards associated with 3-Chloro-4-fluorophenyl chloroformate are expected to be severe skin, eye, and respiratory tract corrosion, along with significant acute toxicity if ingested, inhaled, or absorbed through the skin.

GHS Classification and Hazard Summary

The Globally Harmonized System (GHS) classification for 3-Chloro-4-fluorophenyl chloroformate is inferred from closely related compounds like 4-fluorophenyl chloroformate and 4-chlorophenyl chloroformate.[3][4][5][6]

Anticipated GHS Classification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |

| Acute Toxicity, Inhalation | Category 1/2 | H330/H331: Fatal/Toxic if inhaled |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |

Hazard Pictograms:

-

GHS06 (Skull and Crossbones): Indicates acute toxicity (fatal or toxic).

-

GHS05 (Corrosion): Indicates the potential for severe skin burns and eye damage.

-

GHS07 (Exclamation Mark): May be used to indicate respiratory tract irritation.

Signal Word: Danger

Toxicological Profile: A Mechanistic Perspective

The toxicity of 3-Chloro-4-fluorophenyl chloroformate is intrinsically linked to its chemical reactivity.

-

Corrosivity: Upon contact with moist tissues (skin, eyes, respiratory tract, gastrointestinal tract), the chloroformate group hydrolyzes to form 3-chloro-4-fluorophenol and hydrochloric acid (HCl).[2] The generated HCl is a strong acid that causes immediate and severe chemical burns, leading to tissue necrosis.[4][5][7][8] Ingestion can cause severe damage to the delicate tissues of the mouth, throat, and stomach, with a danger of perforation.[9]

-

Acute Toxicity: The high acute toxicity observed in analogous compounds is a result of this corrosive action and potential systemic effects following absorption.[3][4][5] Inhalation is a particularly dangerous route of exposure, as the corrosive effects in the lungs can lead to pulmonary edema.[2]

-

Lachrymatory Effects: Many reactive acyl chlorides and related compounds are lachrymators, causing irritation and tearing of the eyes upon exposure to even low concentrations of vapor.[5]

Due to a lack of specific studies, information on genotoxicity, carcinogenicity, and reproductive toxicity for 3-Chloro-4-fluorophenyl chloroformate is not available.

Safe Handling and Personal Protective Equipment (PPE)

A stringent, multi-layered approach to safety is mandatory when handling this compound. The causality behind these recommendations is to prevent any contact between the chemical and the researcher.

Engineering Controls

-

Chemical Fume Hood: All handling of 3-Chloro-4-fluorophenyl chloroformate must be conducted in a certified chemical fume hood to control exposure to its corrosive and toxic vapors.[5][9]

-

Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly. Their proximity is critical for immediate decontamination in case of accidental exposure.[5][9][10]

Personal Protective Equipment (PPE)

The selection of PPE is based on creating an impermeable barrier against a highly corrosive and toxic liquid.

-

Hand Protection: Wear nitrile or butyl rubber gloves. Given the corrosive nature of the compound, consider double-gloving. Gloves must be inspected before use and disposed of immediately if contaminated.[8]

-

Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[8][10]

-

Skin and Body Protection: A lab coat is standard, but for larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron or suit is recommended.[4][9]

-

Respiratory Protection: If there is any risk of the ventilation system failing or for emergency response, a full-face respirator with a cartridge suitable for organic vapors and acid gases (e.g., Type ABEK) is necessary.[9]

Experimental Protocols: A Self-Validating System

The following workflows are designed to minimize risk at every stage.

Storage Protocol

-

Moisture Sensitivity: Store in a tightly sealed container to prevent degradation and the buildup of HCl vapor pressure from hydrolysis.[5][7]

-

Inert Atmosphere: For long-term storage, keeping the container under an inert gas like nitrogen or argon is advisable.[8]

-

Temperature: Store in a cool, dry, and well-ventilated area, often refrigerated (2-8°C) as recommended for similar compounds.[9]

-

Segregation: Store away from incompatible materials, especially strong bases, oxidizing agents, and water/moisture.[7][9]

Handling and Dispensing Workflow

The following diagram illustrates a safe dispensing workflow:

Caption: Safe Dispensing Workflow for 3-Chloro-4-fluorophenyl chloroformate.

Spill and Emergency Response

Immediate and correct response to an exposure is critical to minimizing harm.

Emergency Response Workflow:

Caption: First Aid Response to Exposure.

Spill Response:

-

Evacuate: Evacuate all non-essential personnel from the area.

-

Ventilate: Ensure the area is well-ventilated, but do not direct vapors towards personnel.

-

Contain: For small spills, cover with a dry, inert absorbent material such as sand or vermiculite. Do NOT use combustible materials like paper towels.[4]

-

Neutralize: Cautiously neutralize the spill with a weak base like sodium bicarbonate, if appropriate and safe to do so.

-

Collect: Using non-sparking tools, collect the absorbed material into a labeled, sealable container for hazardous waste disposal.[4]

-

Decontaminate: Clean the spill area thoroughly.

Disposal Considerations

All waste containing 3-Chloro-4-fluorophenyl chloroformate must be treated as hazardous. Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.[9] Do not dispose of it down the drain.

Conclusion

While specific toxicological data for 3-Chloro-4-fluorophenyl chloroformate is scarce, its chemical structure provides a clear indication of its significant hazards. By treating it as a highly corrosive and acutely toxic substance, and by implementing the rigorous engineering controls, personal protective equipment protocols, and handling procedures outlined in this guide, researchers can mitigate the risks associated with its use in the laboratory. A culture of safety, preparedness, and respect for the chemical's reactivity is paramount.

References

-

PubChem. (n.d.). 4-Fluorophenyl chloroformate. National Center for Biotechnology Information. Retrieved from [Link]

-

Click Chemistry Tools. (n.d.). Safety Data Sheet: 9H-Fluoren-9-ylmethyl chloroformate. Retrieved from [Link]

-

Airgas. (2021). Safety Data Sheet: 2-Chloro-3,3,3-trifluoropropene. Retrieved from [Link]

-

NextSDS. (n.d.). 4-fluorophenyl chloroformate — Chemical Substance Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Chloroformates Acute Exposure Guideline Levels. In Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 14. National Academies Press (US). Retrieved from [Link]

Sources

- 1. 1533976-74-7|3-Chloro-4-fluorophenyl chloroformate|BLD Pharm [bldpharm.com]

- 2. Chloroformates Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. 4-Fluorophenyl chloroformate | C7H4ClFO2 | CID 2733256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. nextsds.com [nextsds.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. peptide.com [peptide.com]

- 9. fishersci.com [fishersci.com]

- 10. synquestlabs.com [synquestlabs.com]

A Technical Guide to the Long-Term Storage and Shelf-Life Stability of 3-Chloro-4-fluorophenyl Chloroformate

Abstract

This in-depth technical guide provides a comprehensive analysis of the factors influencing the long-term stability and shelf-life of 3-Chloro-4-fluorophenyl chloroformate, a reactive chemical intermediate crucial for the synthesis of various pharmaceutical and agrochemical compounds. This document outlines the intrinsic chemical liabilities of the molecule, details its primary degradation pathways, and establishes a framework for optimal storage conditions. Furthermore, it presents detailed methodologies for assessing the compound's purity and stability over time, ensuring its efficacy and the reproducibility of synthetic processes. This guide is intended for researchers, chemists, and quality control professionals in the drug development and chemical synthesis sectors.

Introduction: The Chemical Nature and Utility of 3-Chloro-4-fluorophenyl Chloroformate

3-Chloro-4-fluorophenyl chloroformate is a highly reactive organic compound, characterized by a chloroformate group attached to a substituted phenyl ring. This structural feature makes it an excellent reagent for introducing the 3-chloro-4-fluorophenoxycarbonyl moiety into molecules, a common step in the synthesis of complex organic compounds. However, the very reactivity that makes this compound a valuable synthetic tool also renders it susceptible to degradation if not stored and handled under appropriate conditions. Understanding its stability profile is paramount to ensuring its quality, which directly impacts reaction yields, impurity profiles of final products, and overall experimental reproducibility.

Intrinsic Chemical Stability and Degradation Pathways

The stability of 3-Chloro-4-fluorophenyl chloroformate is primarily dictated by the electrophilic nature of the carbonyl carbon in the chloroformate group. This makes the molecule highly susceptible to nucleophilic attack, with hydrolysis being the most significant degradation pathway.

Hydrolysis: The Primary Degradation Pathway

In the presence of moisture, 3-Chloro-4-fluorophenyl chloroformate readily undergoes hydrolysis to yield 3-chloro-4-fluorophenol, hydrochloric acid (HCl), and carbon dioxide (CO2).[1][2] This reaction is often autocatalytic, as the generated HCl can accelerate further hydrolysis. The presence of water, even in trace amounts from atmospheric humidity, can initiate this degradation cascade.

The proposed mechanism for hydrolysis is illustrated below:

Caption: Primary hydrolysis pathway of 3-Chloro-4-fluorophenyl chloroformate.

Thermal Decomposition

While aryl chloroformates are generally more thermally stable than their alkyl counterparts, prolonged exposure to elevated temperatures can lead to decomposition.[2][3] For 3-Chloro-4-fluorophenyl chloroformate, thermal stress can accelerate the elimination of the chloroformate group, potentially leading to the formation of various chlorinated and fluorinated aromatic byproducts, although this is a less common degradation route under proper storage conditions.

Recommended Long-Term Storage Conditions

To mitigate the degradation pathways described above and ensure the long-term stability and shelf-life of 3-Chloro-4-fluorophenyl chloroformate, strict adherence to the following storage conditions is imperative.

| Parameter | Recommendation | Rationale |

| Temperature | -20°C for long-term storage. | Minimizes the rate of both hydrolysis and potential thermal decomposition. |

| Atmosphere | Store under an inert gas (e.g., Argon or Nitrogen). | Prevents exposure to atmospheric moisture, thereby inhibiting hydrolysis. |

| Container | Tightly sealed, original container, preferably constructed of glass or other non-reactive material. | Prevents ingress of moisture and contamination. |

| Light | Store in a dark location. | While not the primary degradation factor, protection from light is a general best practice for storing reactive chemicals. |

| Incompatible Materials | Store away from strong bases, alcohols, amines, and strong oxidizing agents. | These materials can react vigorously with the chloroformate group, leading to rapid degradation. |

Shelf-Life and Stability Assessment

The shelf-life of 3-Chloro-4-fluorophenyl chloroformate is highly dependent on the storage conditions. While a specific shelf-life can only be determined through a formal stability study, a well-packaged and properly stored batch of this reagent can be expected to maintain its purity for an extended period. Regular quality control testing is crucial to confirm its integrity before use, especially for material that has been stored for a significant time.

Experimental Protocol for a Stability Study

A comprehensive stability study for 3-Chloro-4-fluorophenyl chloroformate would involve long-term and accelerated testing.

Objective: To determine the shelf-life of 3-Chloro-4-fluorophenyl chloroformate under defined storage conditions and to identify its primary degradation products.

Methodology:

-

Sample Preparation: Aliquot a single batch of high-purity 3-Chloro-4-fluorophenyl chloroformate into multiple sealed vials under an inert atmosphere.

-

Storage Conditions:

-

Time Points:

-

Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Accelerated: 0, 1, 3, and 6 months.

-

-

Analytical Testing: At each time point, analyze the samples for:

-

Appearance (visual inspection)

-

Purity (by HPLC or GC)

-

Identification and quantification of degradation products (by HPLC-MS or GC-MS).

-

Acidity (titration to detect HCl formation).

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Chloroformates Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. epa.gov [epa.gov]

- 4. Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms | Pharmaguideline [pharmaguideline.com]

- 5. ema.europa.eu [ema.europa.eu]

An In-Depth Technical Guide to the Safe Handling of 3-Chloro-4-fluorophenyl Chloroformate for Research and Development

Foreword: Understanding the Reagent

3-Chloro-4-fluorophenyl chloroformate is a highly reactive acylating agent, pivotal in the synthesis of complex organic molecules, particularly in the development of novel pharmaceuticals and agrochemicals.[1][2][3] Its structure incorporates a chloroformate group, a known reactive moiety, attached to a di-substituted phenyl ring. This combination makes it an efficient tool for introducing the 3-chloro-4-fluorophenoxycarbonyl group into target molecules, often to modulate biological activity or confer specific chemical properties.[1][4]

However, the very reactivity that makes this compound a valuable synthetic tool also renders it significantly hazardous. As with all chloroformates, it is corrosive, toxic, and moisture-sensitive.[4][5] This guide is designed for the discerning researcher, scientist, and drug development professional. It moves beyond a simple checklist of precautions to provide a deep, mechanistic understanding of the hazards and the scientific rationale behind each safety protocol. Adherence to these guidelines is not merely about compliance; it is about fostering a culture of intrinsic safety and scientific integrity within the laboratory.

Hazard Profile and Risk Assessment

A thorough understanding of the hazard profile is the foundation of safe handling. While specific toxicological data for 3-Chloro-4-fluorophenyl chloroformate is not extensively published, a robust risk assessment can be constructed by examining data from structurally analogous compounds, such as 4-fluorophenyl chloroformate and 4-chlorophenyl chloroformate.[5][6] The hazards are clear and severe.

Table 1: GHS Hazard Classification (Inferred from Analogous Compounds)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3/4 | H301/H302: Toxic or Harmful if swallowed[5] |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin[5] |

| Acute Toxicity, Inhalation | Category 1/2 | H330/H331: Fatal or Toxic if inhaled[5] |

| Skin Corrosion | Category 1B | H314: Causes severe skin burns and eye damage[7][8] |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage[7][9] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[10] |

| Corrosive to Metals | Category 1 | H290: May be corrosive to metals |

| Combustible Liquid | Category 4 | H227: Combustible liquid[8] |

This table is a synthesis of classifications from safety data sheets for closely related halo-substituted phenyl chloroformates and should be considered the minimum expected hazard level.

Chemical Reactivity and Incompatibilities

The primary driver of 3-Chloro-4-fluorophenyl chloroformate's utility and hazard is the electrophilic carbonyl carbon.

-

Moisture Sensitivity: It reacts readily with water and atmospheric moisture in an exothermic hydrolysis reaction to produce 3-chloro-4-fluorophenol, hydrochloric acid (HCl), and carbon dioxide.[4][11] This reaction can cause pressure buildup in sealed containers. The generated HCl gas is highly corrosive and toxic.

-

Nucleophilic Attack: It will react vigorously with a wide range of nucleophiles. Key incompatibilities include:

Toxicological Pathways and Health Effects

Exposure can cause immediate and severe harm. The substance is a lachrymator, meaning it will cause an immediate flow of tears upon even minor exposure.[5][7]

-

Inhalation: Vapors are highly toxic and corrosive to the entire respiratory tract.[5] Inhalation can lead to coughing, shortness of breath, headache, nausea, and severe damage to the mucous membranes, potentially resulting in fatal pulmonary edema.[11]

-

Skin Contact: The liquid is corrosive and rapidly causes severe chemical burns.[8] It is also toxic upon absorption through the skin.[5] Immediate decontamination is critical.

-

Eye Contact: Direct contact will cause severe burns, serious eye damage, and potentially irreversible blindness.[7]

-

Ingestion: Highly toxic and corrosive. Ingestion causes severe swelling and damage to the mouth, throat, and stomach, with a significant danger of perforation.[6] Vomiting should not be induced.[6][12]

The Hierarchy of Controls: A Mandated Approach

To mitigate these severe risks, a systematic approach based on the hierarchy of controls must be implemented. This framework prioritizes the most effective control measures.

Caption: The Hierarchy of Controls prioritizes safety measures.

-

Elimination/Substitution: In drug development, substituting this specific reagent is often not possible. Therefore, reliance on the subsequent controls is paramount.

-

Engineering Controls (Primary Defense): All handling of 3-Chloro-4-fluorophenyl chloroformate must be performed within a certified and properly functioning chemical fume hood.[13][14] The fume hood provides critical containment of toxic and corrosive vapors, protecting the user and the lab environment. Emergency eyewash stations and safety showers must be located in the immediate vicinity of the work area.[6][15]

-

Administrative Controls (Safe Work Practices):

-

Develop a laboratory-specific Standard Operating Procedure (SOP) for this chemical before work begins.[13]

-

Establish a "designated area" within the fume hood for all manipulations.

-

Always work with the smallest quantity of material necessary for the experiment.

-

Keep the reagent container tightly sealed when not in use and store under an inert atmosphere (e.g., nitrogen or argon).[9]

-

Thoroughly wash hands and any exposed skin after handling, even if no contact is suspected.[7]

-

Do not work alone when handling this substance.

-

Personal Protective Equipment (PPE): The Final Barrier

PPE is not a substitute for robust engineering controls but is essential as the last line of defense against exposure.[13][15]

Table 2: Mandatory PPE Requirements

| Body Area | Required Equipment | Rationale and Specifications |

| Eyes & Face | Chemical safety goggles AND a full-face shield. | Goggles provide a seal against vapors and splashes. The face shield protects the entire face from splashes. Must comply with OSHA 29 CFR 1910.133 or EN166 standards.[6][7] |

| Hands | Chemical-resistant gloves (e.g., Butyl rubber, Viton™). Double-gloving is strongly recommended. | Nitrile gloves offer insufficient protection and should not be used as the primary barrier.[13] Always inspect gloves for integrity before use and use proper removal techniques to avoid self-contamination.[7] |

| Body | Flame-resistant laboratory coat and a chemical-resistant apron. | A complete suit protecting against chemicals may be required for larger quantities or spill response.[7] Closed-toe shoes are mandatory.[13] |

| Respiratory | Required when engineering controls may be insufficient (e.g., spill cleanup). | A full-facepiece respirator with appropriate cartridges (e.g., acid gas/organic vapor, N100/P3) or a self-contained breathing apparatus (SCBA) is necessary.[7] Use must comply with a formal respiratory protection program (OSHA 29 CFR 1910.134). |

Step-by-Step Handling & Storage Protocols

Experimental Workflow Protocol

-

Preparation: Don all required PPE as listed in Table 2. Ensure the fume hood sash is at the appropriate height and airflow is confirmed.

-

Inerting: Assemble your reaction glassware in the fume hood. Ensure it is dry and purged with an inert gas like nitrogen or argon.

-

Equilibration: Allow the sealed reagent bottle to equilibrate to ambient temperature before opening to prevent moisture condensation.

-

Transfer: Open the bottle in the fume hood. Use a dry, inert gas-flushed syringe or cannula to transfer the required amount of the liquid to the reaction vessel. Perform this transfer slowly to avoid splashing.

-

Sealing: Immediately reseal the reagent bottle, preferably with paraffin film over the cap, and place it in secondary containment.

-

Post-Procedure: After the reaction is complete, any excess reagent must be quenched and disposed of properly (see Section 5.3). Decontaminate all glassware and equipment that came into contact with the chemical.

Storage Protocol

-

Conditions: Store in a cool, dry, well-ventilated, and locked cabinet or refrigerator designated for corrosive and toxic materials.[6][8]

-

Atmosphere: Store under an inert gas (nitrogen or argon) to prevent degradation from moisture.[9]

-

Container: Keep in the original, tightly closed container. Ensure the container is corrosion-resistant.

-

Segregation: Store away from incompatible materials, especially bases, oxidizing agents, and water.[6]

Waste Disposal Protocol

-

Quenching Excess Reagent: Never dispose of active 3-Chloro-4-fluorophenyl chloroformate. In a fume hood, slowly add the excess reagent to a stirred, cold (ice bath) solution of sodium bicarbonate or another weak base. Be prepared for gas evolution (CO2).

-

Collection: Collect all contaminated materials (gloves, absorbent pads, glassware) in a designated, clearly labeled hazardous waste container.

-

Disposal: All waste must be disposed of through an approved hazardous waste disposal plant, following all local, regional, and national regulations.[6][9]

Emergency Response Procedures

Immediate and correct action is vital in any emergency involving this chemical.

Caption: A logical workflow for emergency response.

Spill Response

-

Small Spill (<100 mL): If you are trained and equipped, cover the spill with a non-combustible absorbent material like dry sand or vermiculite.[8][12] Do not use combustible materials. Collect the absorbed material using non-sparking tools into a designated waste container.

-

Large Spill (>100 mL): Evacuate the laboratory immediately.[16] Alert personnel in adjacent areas. Close the doors and call your institution's emergency response team (e.g., EHS) and 911.[13][16]

First Aid for Exposure

Immediate action is critical to minimize injury. First aiders must protect themselves before assisting.

Table 3: First Aid Measures

| Exposure Route | Immediate Action |

| Inhalation | Immediately move the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Call for immediate medical assistance.[12][17] |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[13][16] Seek immediate medical attention.[8] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[7][16] Remove contact lenses if present and easy to do.[6] Call for immediate medical assistance, specifically an ophthalmologist. |

| Ingestion | DO NOT INDUCE VOMITING. [6][8] If the person is conscious, rinse their mouth with water. Have them drink one or two glasses of water. Call a poison center or physician immediately. |

Conclusion

3-Chloro-4-fluorophenyl chloroformate is a potent and valuable reagent that demands the highest level of respect and care. Its significant hazards can be managed effectively through a disciplined approach that integrates robust engineering controls, meticulous safe work practices, and the consistent use of appropriate personal protective equipment. By understanding the chemical principles behind its reactivity and toxicity, researchers can confidently and safely leverage its synthetic power to advance the frontiers of science and medicine.

References

- Fisher Scientific. (n.d.). Safety Data Sheet: 4-Fluorophenyl chloroformate.

- AAPPTec, LLC. (n.d.). MSDS - Safety Data Sheet: 9H-Fluoren-9-ylmethyl chloroformate.

- MilliporeSigma. (2025, November 6). Safety Data Sheet: phenyl chloroformate.

- Tokyo Chemical Industry Co., Ltd. (2023, March 5). Safety Data Sheet: 4-Fluorophenyl Chlorothionoformate.

- Ecolab. (n.d.). Safety Data Sheet: AC-3.

- TCI EUROPE N.V. (2025, November 3). Safety Data Sheet: 4-Fluorophenyl Chlorothionoformate.

- Tokyo Chemical Industry. (2025, November 11). Safety Data Sheet: 4-Fluorophenyl Chlorothionoformate.

- SynQuest Labs. (n.d.). Safety Data Sheet: 3-Chloro-4-fluorophenylacetic acid.

- Fisher Scientific. (n.d.). Safety Data Sheet: 3-Chloro-4-fluorophenyl isocyanate.

- Thermo Fisher Scientific. (2010, October 25). Safety Data Sheet: 4-Chlorophenyl chloroformate.

-

Wikipedia. (n.d.). Chloroformate. Retrieved from [Link]

- Apollo Scientific. (n.d.). Safety Data Sheet: 4-Chlorophenyl chloroformate.

- SynQuest Laboratories, Inc. (n.d.). Safety Data Sheet: 3-Chloro-4-fluorobenzoyl chloride.

- BenchChem. (n.d.). 3-Fluorophenyl chloroformate | 68622-07-1.

- Louisiana State University Health Sciences Center. (2015, March 26). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of chloroform.

- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Chloroform.

- Ahsan, M. J., et al. (2011). Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. Saudi Pharmaceutical Journal, 19(4), 233-239.

- University of California, Santa Barbara. (2012, December 14). Chloroform - Standard Operating Procedure.

- BenchChem. (n.d.). Synthesis of 3-Chloro-4-fluoroaniline: A Detailed Application Note and Protocol.

- Kevill, D. N., & D'Souza, M. J. (2011). Understanding Solvent Effects in the Solvolyses of 4-Fluorophenyl Chlorothionoformate. International Journal of Molecular Sciences, 12(7), 4125-4135.

- University of Georgia Student Affairs. (n.d.). 3-Chloro-4'-Fluoropropiophenone: A Versatile Research Compound.

- Rutgers University. (n.d.). Standard Operating Procedure for Laboratories: CHLOROFORM.

- Al-Ostoot, F. H., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1230, 129887.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75790, 3-Chloro-4-fluorophenol. Retrieved from [Link]

- Reyes-González, M. A., et al. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. SN Applied Sciences, 5(1), 33.

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Pannellum [studentaffairs.uga.edu]

- 4. Chloroformate - Wikipedia [en.wikipedia.org]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. fishersci.com [fishersci.com]

- 7. peptide.com [peptide.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. fishersci.com [fishersci.com]

- 11. synquestlabs.com [synquestlabs.com]

- 12. files.dep.state.pa.us [files.dep.state.pa.us]

- 13. lsuhsc.edu [lsuhsc.edu]

- 14. ipo.rutgers.edu [ipo.rutgers.edu]

- 15. synquestlabs.com [synquestlabs.com]

- 16. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 17. nj.gov [nj.gov]

Application Note: High-Efficiency Synthesis of Asymmetric Ureas and Carbamates Using 3-Chloro-4-fluorophenyl Chloroformate

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Area: Active Pharmaceutical Ingredient (API) Synthesis, Prodrug Development, and Peptidomimetic Design

Executive Summary

The synthesis of unsymmetrical ureas and sterically hindered carbamates is a cornerstone of modern medicinal chemistry, with the urea motif present in numerous FDA-approved kinase inhibitors, soluble epoxide hydrolase inhibitors, and anti-infectives[1]. Historically, the generation of these linkages relied on highly toxic phosgene or its derivatives (e.g., triphosgene, diphosgene)[1]. While standard2[2], its corresponding phenoxide leaving group often lacks the requisite reactivity to drive the aminolysis of sterically hindered or electronically deactivated secondary amines.

This application note details the mechanistic rationale and self-validating experimental protocols for utilizing 3-Chloro-4-fluorophenyl chloroformate (CAS: 1533976-74-7) [3] as a superior, electron-deficient acylating agent. By tuning the electronic properties of the leaving group, this reagent offers a "Goldilocks" reactivity profile—maximizing electrophilicity without compromising the stability of the intermediate.

Mechanistic Rationale: The "Electron-Deficient" Advantage

The synthesis of an asymmetric urea via a chloroformate is a two-step nucleophilic acyl substitution process. The efficiency of both steps is dictated by the substituents on the aryl ring of the chloroformate[4].

-

Step 1 (Carbamate Formation): The inductive electron-withdrawing effects of the 3-chloro and 4-fluoro groups lower the energy of the carbonyl's Lowest Unoccupied Molecular Orbital (LUMO). This increases the partial positive charge on the carbonyl carbon, facilitating rapid attack by the first amine (even if weakly nucleophilic) to form a stable aryl carbamate intermediate.

-

Step 2 (Aminolysis to Urea): To form the final urea, a second amine must attack the carbamate, expelling the aryl oxide. The pKa of 3-chloro-4-fluorophenol is significantly lower than that of unsubstituted phenol. This stabilizes the resulting phenoxide anion, making it an excellent leaving group and dramatically lowering the activation energy required for the second substitution[4].

Comparative Reactivity Profile

The following table summarizes the quantitative and qualitative advantages of 3-chloro-4-fluorophenyl chloroformate compared to traditional reagents.

| Acylating Reagent | Leaving Group pKa (approx.) | Step 1 Reactivity (Acylation) | Step 2 Reactivity (Aminolysis) | Symmetrical Urea Byproduct Risk |

| Phenyl Chloroformate | ~9.95 | Moderate | Slow (Requires >80°C) | High (due to reversibility) |

| 3-Chloro-4-fluorophenyl Chloroformate | ~8.40 | High | Fast (Mild heating, 40-50°C) | Low |

| 4-Nitrophenyl Chloroformate | ~7.15 | Very High | Very Fast | Moderate (Prone to rapid hydrolysis) |

Reaction Workflows and Mechanistic Pathways

To fully conceptualize the protocol, the following diagrams map the physical workflow and the underlying electron-flow mechanism.

Workflow for asymmetric urea synthesis via a stable carbamate intermediate.

Nucleophilic acyl substitution mechanism detailing the dual elimination phases.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system . By isolating the reaction into two distinct phases with an analytical checkpoint, researchers can definitively prove causality if a reaction fails (e.g., distinguishing between a failed initial acylation vs. a failed aminolysis).

Materials Required

-

Reagent: 3-Chloro-4-fluorophenyl chloroformate (1.05 equivalents)[3]

-

Substrates: Primary/Secondary Amine 1 (1.0 eq), Primary/Secondary Amine 2 (1.2 eq)

-

Base: N,N-Diisopropylethylamine (DIPEA) (3.0 eq total)

-

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step 1: Synthesis of the Active Carbamate Intermediate

Causality Note: The reaction is performed at 0 °C to strictly favor the elimination of the chloride ion over the phenoxide ion, preventing premature isocyanate formation or symmetrical urea dimerization.

-

Preparation: Dissolve Amine 1 (1.0 mmol) and DIPEA (1.5 mmol) in 5 mL of anhydrous DCM under an inert argon atmosphere. Cool the reaction flask to 0 °C using an ice-water bath.

-

Addition: Dissolve 3-chloro-4-fluorophenyl chloroformate (1.05 mmol) in 2 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 10 minutes.

-

Stirring: Maintain the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

🛑 VALIDATION CHECKPOINT (Self-Validating System): Before proceeding to Step 2, withdraw a 10 µL aliquot, dilute in LC-MS grade acetonitrile, and analyze via LC-MS or TLC.

Expected Result: Complete consumption of Amine 1 and the appearance of a single, highly UV-active peak corresponding to the 3-chloro-4-fluorophenyl carbamate intermediate.

Action: Do NOT proceed to Step 2 until >95% conversion is confirmed. If unreacted Amine 1 remains, add an additional 0.1 eq of the chloroformate.

Step 2: Aminolysis to the Asymmetric Urea

Causality Note: Aminolysis of the carbamate requires overcoming a higher activation energy barrier than the initial chloride displacement. Mild heating and excess base are utilized to drive the expulsion of the 3-chloro-4-fluorophenoxide leaving group.

-

Addition of Amine 2: To the validated reaction mixture from Step 1, add Amine 2 (1.2 mmol) and additional DIPEA (1.5 mmol) in one portion.

-

Heating: Replace the DCM with THF if higher temperatures are required. Heat the reaction mixture to 50 °C.

-

Monitoring: Stir at 50 °C for 2 to 4 hours. Monitor via LC-MS for the disappearance of the carbamate intermediate and the formation of the target asymmetric urea.

-

Workup: Once complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash sequentially with 1M HCl (2 x 10 mL) to remove unreacted amines, followed by 1M NaOH (3 x 10 mL).

-

Crucial Step: The NaOH wash deprotonates the expelled 3-chloro-4-fluorophenol byproduct (rendering it water-soluble), effectively separating it from the organic urea product.

-

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography if trace impurities remain.

References

-

Title: Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry Source: PMC - NIH (National Institutes of Health) URL: [Link][1]

-

Title: Preparation of Carbamates, Esters, Amides, and Unsymmetrical Ureas via Brønsted Acid-Activated N-Acyl Imidazoliums Source: Organic Process Research & Development - ACS Publications URL: [Link][4]

-

Title: 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea Source: MDPI (Molbank) URL: [Link][2]

Sources

3-Chloro-4-fluorophenyl chloroformate derivatization methods for GC-MS analysis

An In-Depth Guide to Derivatization using 3-Chloro-4-fluorophenyl Chloroformate for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Authored by: A Senior Application Scientist

Introduction: The Imperative of Derivatization in GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone of analytical chemistry, prized for its exceptional separatory power and definitive identification capabilities. However, its efficacy is fundamentally limited to analytes that are both thermally stable and sufficiently volatile. Many compounds of critical interest in pharmaceutical, environmental, and biological research—such as phenols, amines, carboxylic acids, and alcohols—possess polar functional groups (-OH, -NH2, -COOH) that engage in strong intermolecular hydrogen bonding.[1] This polarity renders them non-volatile and prone to thermal degradation, making direct GC analysis challenging, often resulting in poor chromatographic peak shape and low sensitivity.

Chemical derivatization is a strategic sample preparation technique that chemically modifies these problematic functional groups to overcome these limitations.[2][3][4] By replacing active hydrogens with less polar, more stable moieties, derivatization increases analyte volatility and thermal stability, thereby making them amenable to GC-MS analysis.[1][5] Among the diverse array of derivatizing agents, chloroformates have proven to be highly effective and versatile.[6]

This application note provides a comprehensive guide to the use of 3-Chloro-4-fluorophenyl chloroformate, a specialized reagent designed to create stable, volatile derivatives with excellent chromatographic properties and distinct mass spectrometric signatures, facilitating sensitive and reliable quantification.

The Reagent: 3-Chloro-4-fluorophenyl Chloroformate

3-Chloro-4-fluorophenyl chloroformate is an aromatic chloroformate ester. Its utility as a derivatizing agent is rooted in its chemical structure. The highly reactive chloroformate group (-OCOCl) serves as the anchor for reaction with nucleophilic functional groups.[7] The presence of both chlorine and fluorine atoms on the phenyl ring provides a distinct isotopic pattern and fragmentation profile in mass spectrometry, aiding in confident peak identification and differentiation from matrix interferences.

Key Advantages:

-

Rapid and Efficient Reactions: Reacts quickly under mild conditions, often at room temperature.[8]

-

Broad Applicability: Effectively derivatizes a wide range of polar functional groups including phenols, alcohols, primary and secondary amines, and thiols.[1][6]

-

Enhanced Volatility and Stability: The resulting carbamate or carbonate ester derivatives are significantly more volatile and thermally stable than the parent analytes.[5]

-

Improved Chromatography: The non-polar nature of the derivatives leads to sharper, more symmetrical peaks and reduced column interaction.[1]

-

Distinct Mass Spectra: The halogenated phenyl group yields characteristic high-mass ions and isotopic patterns, enhancing selectivity and sensitivity in MS detection.

Reaction Mechanism: Nucleophilic Acyl Substitution

The derivatization reaction proceeds via a nucleophilic acyl substitution mechanism. The analyte's functional group (e.g., the hydroxyl group of a phenol or the amino group of an amine) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 3-chloro-4-fluorophenyl chloroformate. This is followed by the elimination of a chloride ion.

The reaction produces hydrochloric acid (HCl) as a byproduct. To drive the reaction to completion, a weak organic base, such as pyridine, is essential to act as an HCl scavenger.[6][9]

Caption: Reaction mechanism for derivatization of polar analytes.

General Derivatization and Extraction Protocol

This section outlines a robust, general-purpose protocol that can be adapted for various sample matrices and analytes. The core principle involves the reaction in an aqueous-organic biphasic system, allowing for simultaneous derivatization and extraction into an organic solvent.[10][11]

Required Reagents and Materials

-

Derivatizing Reagent Solution: 5-10% (v/v) solution of 3-Chloro-4-fluorophenyl chloroformate in a water-miscible solvent like acetonitrile or acetone. Prepare fresh daily.

-

Base/Catalyst: Pyridine.

-

Extraction Solvent: Chloroform, Dichloromethane, or Hexane.

-

Drying Agent: Anhydrous sodium sulfate.

-

Sample Solvent: Appropriate solvent to dissolve the sample or standard.

-

Internal Standard (IS): A structurally similar compound not present in the sample.

-

Equipment: 2 mL glass vials with PTFE-lined caps, vortex mixer, centrifuge, nitrogen evaporator (optional), GC vials with inserts.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately transfer up to 500 µL of the aqueous sample or a dissolved standard into a 2 mL glass vial.

-

If required, add a known amount of internal standard.

-

Causality: Precise volume/mass transfer is critical for quantitative accuracy. The internal standard corrects for variations in extraction efficiency and injection volume.

-

-

Addition of Base and Reagent:

-

Add 50 µL of pyridine to the vial.

-

Add 200 µL of the extraction solvent (e.g., chloroform).

-

Add 100 µL of the 3-Chloro-4-fluorophenyl chloroformate reagent solution.

-

Causality: Pyridine neutralizes the HCl byproduct, preventing reaction reversal. The extraction solvent creates the organic phase into which the non-polar derivative will partition.

-

-

Reaction and Extraction:

-

Immediately cap the vial tightly and vortex vigorously for 1-2 minutes.

-

Causality: Vigorous mixing increases the surface area between the aqueous and organic phases, facilitating both the derivatization reaction at the interface and the extraction of the newly formed derivative into the organic layer.[2]

-

-

Phase Separation:

-

Centrifuge the vial at ~2000 x g for 5 minutes to achieve a clean separation of the aqueous and organic layers.

-

Causality: Centrifugation breaks any emulsions and ensures a sharp, distinct interface, preventing contamination of the organic layer with aqueous components.

-

-

Isolation and Drying:

-

Carefully transfer the bottom organic layer (if using chloroform or dichloromethane) to a clean vial containing a small amount (~50 mg) of anhydrous sodium sulfate.

-

Let it stand for 5 minutes.

-

Causality: It is critical to remove all residual water, as its presence can interfere with the GC analysis and potentially hydrolyze the derivatives or damage the GC column.[12]

-

-

Final Preparation for GC-MS:

-

Transfer the dried organic extract to a GC autosampler vial, typically with a micro-insert to ensure proper sample uptake by the syringe.

-

The sample is now ready for injection. If concentrations are very low, the solvent can be carefully evaporated under a gentle stream of nitrogen and reconstituted in a smaller volume of hexane or ethyl acetate.

-

Causality: Concentration steps can improve detection limits, but care must be taken not to evaporate to complete dryness, which can cause loss of volatile derivatives.[13]

-

Application Example: Analysis of Chlorophenols in Wastewater

This protocol details the specific application of the method for determining trace levels of chlorophenols in an environmental water matrix, adapting a similar chloroformate-based procedure.[14]

Experimental Protocol

| Parameter | Specification | Rationale |

| Sample Volume | 1.0 mL of wastewater | Representative sample size for trace analysis. |

| pH Adjustment | Adjust to pH > 9 with 1.0 M NaOH | Ensures phenols are in their phenolate form, enhancing reactivity. |

| Internal Standard | 10 µL of 10 µg/mL 2,4,6-Tribromophenol | Corrects for analytical variability. |

| Base/Catalyst | 100 µL Pyridine | Scavenges HCl byproduct. |

| Extraction Solvent | 250 µL Hexane | Provides a clean organic phase for extraction. |

| Deriv. Reagent | 100 µL of 10% 3-Chloro-4-fluorophenyl chloroformate in ACN | Provides an excess of reagent to drive the reaction. |

| Reaction Time | 2 minutes (Vortex) | Rapid reaction kinetics allow for a short derivatization time. |

| Centrifugation | 3000 x g for 10 minutes | Ensures complete phase separation. |

| Final Extract | Upper hexane layer transferred to GC vial | The derivative is partitioned into the non-polar hexane. |

Complete Analytical Workflow

The entire process, from sample collection to final data analysis, follows a systematic and validated pathway to ensure data integrity.

Caption: Complete workflow from sample preparation to data analysis.

GC-MS Instrumental Parameters

Optimal instrumental conditions are crucial for achieving good separation and sensitivity. The following are recommended starting parameters that should be optimized for the specific analytes and instrument.

Gas Chromatography (GC) Conditions

| Parameter | Recommended Setting |

| Injection Mode | Splitless (1 µL injection) |

| Inlet Temperature | 270 °C |

| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min |

| Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., HP-5ms, DB-5ms) |

| Oven Program | 60°C (hold 1 min), ramp 15°C/min to 310°C (hold 5 min) |

Mass Spectrometry (MS) Conditions

| Parameter | Recommended Setting |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temp. | 230 °C |

| Quadrupole Temp. | 150 °C |

| Acquisition Mode | Full Scan (m/z 50-550) and/or Selected Ion Monitoring (SIM) |

| Solvent Delay | 3 - 5 minutes |

Expert Insight: For trace-level quantification, operating in SIM mode is highly recommended. Select 3-4 characteristic, high-mass ions from the derivative's mass spectrum (one for quantification, others for confirmation) to significantly improve the signal-to-noise ratio and method selectivity.

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This guide addresses common issues.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| No or Low Derivative Peak Intensity | 1. Degraded Reagent: Chloroformates are moisture-sensitive.[7] 2. Incomplete Reaction: Insufficient base, time, or mixing. 3. Wet Sample/Solvents: Water consumes the derivatizing reagent.[12] | 1. Use a fresh bottle of reagent or prepare a fresh solution. Store reagent under inert gas. 2. Ensure proper amounts of pyridine are added and vortexing is adequate. 3. Dry organic solvents before use. Ensure samples are properly prepared and the organic extract is thoroughly dried with sodium sulfate. |

| Poor Peak Shape (Tailing) | 1. Active Sites in GC System: Contamination in the inlet liner or column. 2. Co-eluting Interferences: Matrix components interfering with the peak. | 1. Replace the inlet liner and trim the first few cm of the column. 2. Optimize the GC temperature program or consider additional sample cleanup steps like Solid Phase Extraction (SPE).[2] |

| Variable/Irreproducible Results | 1. Inconsistent Sample Prep: Variations in pipetting or timing. 2. Derivative Instability: Some derivatives may degrade over time. | 1. Use calibrated pipettes and be consistent with reaction times. Utilize an internal standard. 2. Analyze samples as soon as possible after derivatization. Store extracts at 4°C if immediate analysis is not possible.[15] |

| Extraneous Peaks in Chromatogram | 1. Reagent Impurities: Impurities in solvents or the derivatizing agent itself. 2. Side Reactions: Reaction with other matrix components. | 1. Run a reagent blank (all reagents without the sample) to identify impurity peaks. Use high-purity solvents. 2. This is often unavoidable. Use MS to identify the analyte peak based on its unique mass spectrum. |

References

-

Sample Preparation Process - Step by step - Retsch. (n.d.). Retsch. Retrieved March 23, 2026, from [Link]

-

Chromatography Sample Preparation Guide - Organomation. (n.d.). Organomation. Retrieved March 23, 2026, from [Link]

-

Sample Preparation – Derivatization Extraction - SCION Instruments. (2024, May 14). SCION Instruments. Retrieved March 23, 2026, from [Link]

-

Sample preparation - Derivatization, Chromatography, Extraction - Britannica. (n.d.). Britannica. Retrieved March 23, 2026, from [Link]

- Dasgupta, A., & Weng, S. (1998). A novel derivatization of phenol after extraction from human serum using perfluorooctanoyl chloride for gas chromatography-mass spectrometric confirmation and quantification. Journal of Forensic Sciences, 43(1), 168-171.